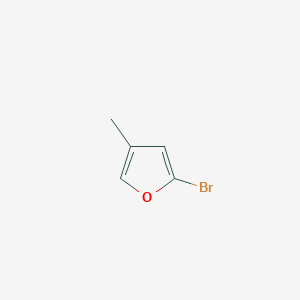

2-Bromo-4-methylfuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ブロモ-4-メチルフランは、分子式がC5H5BrOである有機化合物です。これは、1つの酸素原子を含む5員環芳香族環であるフランの誘導体です。 2位に臭素原子、4位にメチル基が存在することで、この化合物はさまざまな化学反応や用途においてユニークで価値あるものとなっています .

2. 製法

合成経路と反応条件: 2-ブロモ-4-メチルフランは、いくつかの方法で合成できます。一般的なアプローチの1つは、触媒の存在下で4-メチルフランを臭素またはN-ブロモスクシンイミド(NBS)で臭素化するプロセスです。 この反応は通常、室温またはわずかに昇温で起こり、臭素化が完了します .

工業的生産方法: 工業的な設定では、連続臭素化法がしばしば用いられます。これは、臭素と4-メチルフランを正確に測定して混合し、混合物を反応器に一定時間保持して反応を完了させるプロセスです。 その後、反応溶液を分離して2-ブロモ-4-メチルフランを得ます .

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylfuran can be synthesized through several methods. One common approach involves the bromination of 4-methylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the continuous bromination method is often employed. This involves accurately measuring and mixing bromine and 4-methylfuran, followed by maintaining the mixture in a reactor for a specific period to achieve full reaction. The reaction solution is then separated to obtain this compound .

化学反応の分析

反応の種類: 2-ブロモ-4-メチルフランは、次のようなさまざまな化学反応を起こします。

置換反応: 臭素原子は、求核置換反応によって他の基に置換できます。

一般的な試薬と条件:

求核置換: 一般的な試薬には、有機リチウム試薬やグリニャール試薬などがあります。

主な生成物:

置換生成物: 使用した求核剤に応じて、さまざまな置換フランを得ることができます。

トリ置換フラン: リチオ化とそれに続く求電子剤との反応から生成される生成物.

4. 科学研究における用途

2-ブロモ-4-メチルフランは、科学研究においていくつかの用途があります。

科学的研究の応用

2-Bromo-4-methylfuran has several applications in scientific research:

作用機序

2-ブロモ-4-メチルフランの作用機序は、その用途によって大きく異なります。化学反応では、臭素原子が脱離基として作用し、さまざまな置換反応や付加反応を促進します。 フラン環の芳香族性も反応性に重要な役割を果たし、求電子置換反応に参加することができます .

類似化合物:

2-ブロモ-5-メチルフラン: 構造は似ていますが、臭素原子が5位にあります.

2-メチルフラン: 臭素原子が欠如しているため、特定の置換反応では反応性が低くなります.

独自性: 2-ブロモ-4-メチルフランは、フラン環に臭素原子とメチル基というユニークな組み合わせを持っているため、特定の合成用途に特に価値があります。 その反応性とさまざまな置換生成物を形成する能力は、その類似体とは異なります .

類似化合物との比較

2-Bromo-5-methylfuran: Similar in structure but with the bromine atom at the fifth position.

2-Methylfuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Methylfuran: Lacks the bromine atom, used as a starting material for synthesizing 2-Bromo-4-methylfuran.

Uniqueness: this compound’s unique combination of a bromine atom and a methyl group on the furan ring makes it particularly valuable for specific synthetic applications. Its reactivity and ability to form various substituted products distinguish it from its analogs .

特性

分子式 |

C5H5BrO |

|---|---|

分子量 |

161.00 g/mol |

IUPAC名 |

2-bromo-4-methylfuran |

InChI |

InChI=1S/C5H5BrO/c1-4-2-5(6)7-3-4/h2-3H,1H3 |

InChIキー |

DFVQFHIWZDGNQQ-UHFFFAOYSA-N |

正規SMILES |

CC1=COC(=C1)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)](/img/structure/B11918964.png)

![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)

![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)

![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)

![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)

![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)

![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)